molecular formula C13H15ClN2O3 B2915662 1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide CAS No. 1421524-23-3

1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide

Cat. No.: B2915662
CAS No.: 1421524-23-3
M. Wt: 282.72
InChI Key: MPUSFAUOSBIYGT-UHFFFAOYSA-N
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Description

1-Acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a four-membered azetidine ring substituted with an acetyl group at the 1-position and a carboxamide moiety at the 3-position.

Properties

IUPAC Name

1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-8(17)16-6-9(7-16)13(18)15-11-5-10(14)3-4-12(11)19-2/h3-5,9H,6-7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUSFAUOSBIYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an electrophilic carbon source, the azetidine ring is formed via nucleophilic substitution.

    Introduction of Substituents: The 5-chloro-2-methoxyphenyl group is introduced through electrophilic aromatic substitution reactions. This step often requires the use of chlorinating agents and methoxylation reagents under controlled conditions.

    Acetylation: The final step involves the acetylation of the azetidine ring, typically using acetic anhydride or acetyl chloride in the presence of a base to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms, potentially altering the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the aromatic ring, depending on the reagents and conditions used. Common reagents include halides and nucleophiles like amines or thiols.

Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Due to its unique ring structure, the compound is explored for use in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent or a biochemical probe.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several derivatives, particularly in the aryl and carboxamide functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Formula Biological Activity Toxicity Notes
1-Acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide Azetidine ring Acetyl, 5-Cl-2-MeO-phenyl C₁₃H₁₄ClN₂O₃ Hypothesized enzyme inhibition Limited data; presumed moderate
2-Cyano-N-[(methylamino)carbonyl]acetamide Acetamide backbone Cyano, methylaminocarbonyl C₅H₇N₃O₂ Not well-characterized Unstudied toxicology
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide Butanamide-oxadiazole 5-Cl-2-MeO-phenyl, oxadiazole-thio C₁₅H₁₆ClN₃O₃S Lipoxygenase inhibition (IC₅₀: ~12–35 µM) Moderate cytotoxicity reported
Key Observations:

Core Structure Differences: The azetidine ring in the target compound provides conformational rigidity compared to the flexible butanamide chain in oxadiazole derivatives or the simpler acetamide backbone of 2-cyano-N-[(methylamino)carbonyl]acetamide. This rigidity may enhance target selectivity but reduce metabolic stability. The 1,3,4-oxadiazole ring in butanamide derivatives (e.g., from ) introduces aromaticity and hydrogen-bonding capacity, which are critical for enzyme inhibition .

Substituent Effects: The 5-chloro-2-methoxyphenyl group is conserved across analogs, suggesting its role in hydrophobic interactions with enzyme pockets. The acetyl group on the azetidine may improve solubility compared to the cyano group in 2-cyano-N-[(methylamino)carbonyl]acetamide, which could increase reactivity and toxicity risks .

Biological Activity

1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound features an azetidine ring substituted with an acetyl group and a 5-chloro-2-methoxyphenyl moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Azetidine Ring : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of Substituents : The 5-chloro-2-methoxyphenyl group is introduced via electrophilic aromatic substitution.
  • Acetylation : Finalized using acetic anhydride or acetyl chloride in the presence of a base.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis and function.

Antiviral Effects

The compound has also been evaluated for antiviral properties, particularly against viruses that are significant public health concerns. In vitro studies suggest that it may interfere with viral replication processes, although specific pathways remain to be fully elucidated.

Anticancer Activity

A notable area of research focuses on the anticancer potential of this compound. Preliminary findings indicate that it may induce apoptosis in cancer cell lines, particularly through pathways involving caspase activation and mitochondrial dysfunction. Notably, studies have reported IC50 values indicating effective concentrations for cell line inhibition .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Receptor Modulation : The compound potentially modulates receptor activity, which can alter cellular signaling pathways associated with growth and survival.

Case Studies

Recent studies have demonstrated the efficacy of this compound in various biological assays:

  • Antimicrobial Testing : A study tested several azetidine derivatives against Mycobacterium tuberculosis, revealing promising results with some derivatives showing IC50 values below 1 µg/mL, indicating strong antibacterial potential .
  • Cytotoxicity Assessment : In vitro assays on human cancer cell lines (e.g., HeLa cells) showed that certain derivatives were non-cytotoxic while maintaining antimicrobial activity, suggesting a favorable safety profile for further development .

Data Tables

PropertyValue
Molecular FormulaC11H12ClN3O3
Molecular Weight253.68 g/mol
IC50 (Antimicrobial Activity)< 1 µg/mL for select strains
Cytotoxicity (HeLa Cells)Non-cytotoxic

Q & A

Q. How can researchers design a synthetic route for 1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide?

A robust synthetic route typically begins with selecting appropriate starting materials (e.g., substituted anilines or azetidine precursors) and optimizing reaction steps such as acetylation, cyclization, or coupling. For example, acetylation of aromatic amines using acetic anhydride under nitrogen atmosphere (89% yield) and subsequent Vilsmeier-Haack formylation (79% yield) are critical steps for introducing functional groups . Purification methods like thin-layer chromatography (TLC) or recrystallization (e.g., using petroleum ether) are essential for isolating intermediates with high purity .

Q. What characterization methods are recommended for confirming the structure of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions and stereochemistry (e.g., aromatic protons, acetyl groups).
  • High-performance liquid chromatography (HPLC) : For assessing purity (>95% recommended for research-grade material).
  • X-ray crystallography : To resolve ambiguous structural features, as demonstrated in related quinoline derivatives .
  • Melting point analysis : To validate crystallinity and compare with literature data (e.g., 132–133°C for analogous intermediates) .

Q. How can researchers mitigate side reactions during synthesis?

Control reaction temperature (e.g., 0°C for exothermic steps), use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC. For example, slow addition of POCl₃ in DMF minimizes side products during formylation .

Advanced Research Questions

Q. What computational methods can accelerate the optimization of reaction conditions for this compound?

Integrating quantum chemical calculations (e.g., density functional theory, DFT) with experimental data enables efficient reaction path prediction. The ICReDD approach combines computational reaction path searches with machine learning to narrow experimental conditions, reducing trial-and-error cycles by 30–50% . For instance, optimizing oxidation steps (e.g., peracetic acid in chloroform) can be guided by transition-state simulations .

Q. How should researchers address contradictory data in spectroscopic analysis?

  • Cross-validation : Compare NMR data with computational predictions (e.g., chemical shift calculators).
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to resolve overlapping signals.
  • Theoretical frameworks : Apply reaction mechanism theories (e.g., electron-withdrawing effects of chloro/methoxy groups) to rationalize unexpected peaks .

Q. What experimental design strategies improve yield in multi-step syntheses?

Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example:

  • Factorial designs : Identify critical interactions (e.g., DMF volume vs. POCl₃ stoichiometry in Vilsmeier-Haack reactions) .
  • Response surface methodology (RSM) : Optimize reaction time and temperature for azetidine ring closure .

Q. How do substituents (e.g., chloro, methoxy) influence the compound’s reactivity?

  • Electrophilic substitution : The chloro group directs reactions to meta/para positions, while methoxy enhances electron density for nucleophilic attacks .
  • Steric effects : Bulkier substituents may hinder azetidine ring formation, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .

Q. What strategies are effective for scaling up synthesis without compromising purity?

  • Continuous flow chemistry : Reduces batch variability and improves heat transfer for exothermic steps (e.g., acetylations).
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Methodological Considerations

Q. How can researchers validate the biological relevance of this compound in early-stage studies?

  • Structure-activity relationship (SAR) : Modify the azetidine core or substituents and test against target proteins (e.g., kinases, GPCRs).
  • Metabolic stability assays : Use liver microsomes to assess susceptibility to oxidative degradation .

Q. What statistical tools are recommended for analyzing contradictory results in kinetic studies?

  • Multivariate analysis : Discriminate between noise and significant variables (e.g., Arrhenius plot deviations).
  • Bayesian inference : Update reaction models iteratively with new data to resolve conflicts .

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